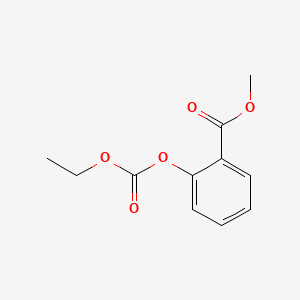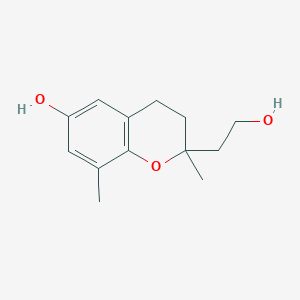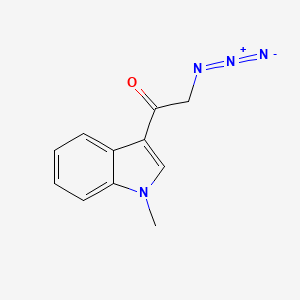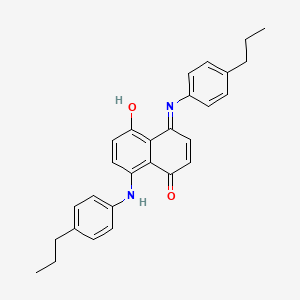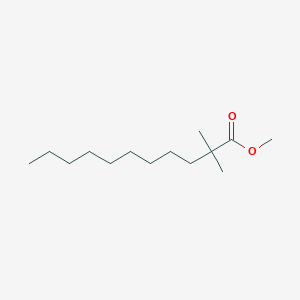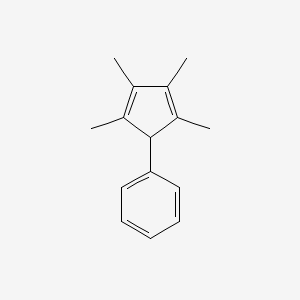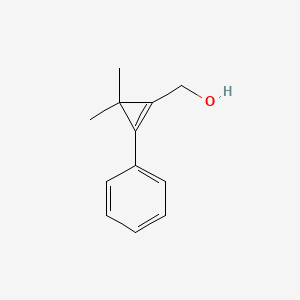
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol is an organic compound that belongs to the class of cyclopropenes. Cyclopropenes are known for their strained ring structure, which imparts unique chemical properties. This compound features a cyclopropene ring substituted with a phenyl group and a hydroxymethyl group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired cyclopropene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a cyclopropane derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol would depend on its specific application. In general, the compound’s reactivity is influenced by the strained cyclopropene ring and the presence of the phenyl and hydroxymethyl groups. These structural features can interact with various molecular targets and pathways, leading to diverse chemical and biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: A simpler analog with a cyclopropane ring instead of a cyclopropene ring.
Phenylcyclopropane: Lacks the hydroxymethyl group but has a similar phenyl-substituted cyclopropane structure.
Cyclopropenylmethanol: Similar structure but without the phenyl group.
Uniqueness
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol is unique due to its combination of a strained cyclopropene ring, a phenyl group, and a hydroxymethyl group
Properties
CAS No. |
92421-13-1 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(3,3-dimethyl-2-phenylcyclopropen-1-yl)methanol |
InChI |
InChI=1S/C12H14O/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
InChI Key |
CTTPVJCAPRVASR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C1C2=CC=CC=C2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


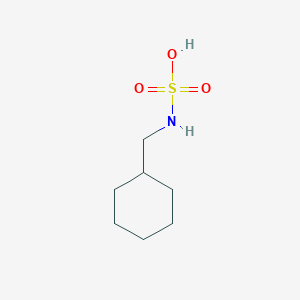
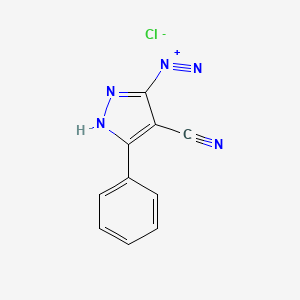

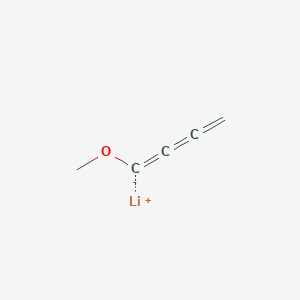

![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)

